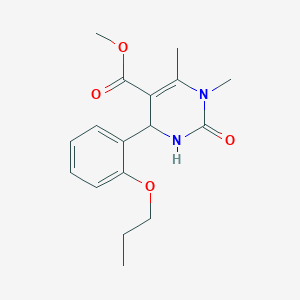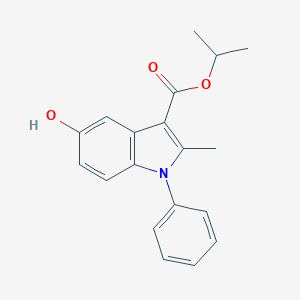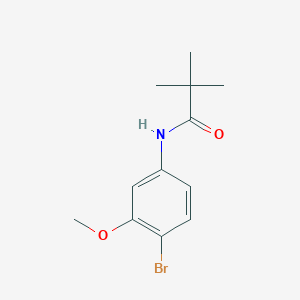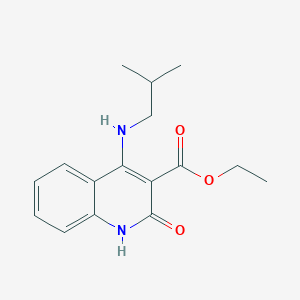
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as MDPV, is a synthetic cathinone that has been identified as a new psychoactive substance. It was first synthesized in the 1960s and has been used as a research chemical for its stimulant properties. MDPV has gained popularity in recent years as a recreational drug, but its scientific research applications are still being explored.
Mechanism of Action
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate binds to the dopamine and norepinephrine transporters, blocking the reuptake of these neurotransmitters. This leads to increased levels of dopamine and norepinephrine in the synaptic cleft, resulting in increased stimulation of the central nervous system.
Biochemical and Physiological Effects:
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and reduced blood flow to the extremities. Long-term use of Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been associated with neurotoxicity and damage to dopamine and serotonin neurons.
Advantages and Limitations for Lab Experiments
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been used in laboratory experiments to study its effects on the central nervous system. Its potency and selectivity for dopamine and norepinephrine reuptake inhibition make it a useful tool for studying these neurotransmitter systems. However, its potential for abuse and neurotoxicity limit its usefulness in laboratory experiments.
Future Directions
Future research on Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate could focus on its potential as a therapeutic agent for conditions such as attention deficit hyperactivity disorder (ADHD) and depression. It could also be used to study the mechanisms of addiction and the long-term effects of stimulant use on the brain. Additionally, research could explore the development of safer and more effective drugs that target the dopamine and norepinephrine systems.
Synthesis Methods
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be synthesized using various methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The most common method involves the Mannich reaction, which involves the condensation of 3,4-methylenedioxyphenylpropan-2-one with formaldehyde and dimethylamine.
Scientific Research Applications
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This can result in stimulant effects such as increased alertness, euphoria, and increased heart rate.
properties
Product Name |
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate |
|---|---|
Molecular Formula |
C17H22N2O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
methyl 3,4-dimethyl-2-oxo-6-(2-propoxyphenyl)-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-5-10-23-13-9-7-6-8-12(13)15-14(16(20)22-4)11(2)19(3)17(21)18-15/h6-9,15H,5,10H2,1-4H3,(H,18,21) |
InChI Key |
QYQRHZPMQCLGLP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C2C(=C(N(C(=O)N2)C)C)C(=O)OC |
Canonical SMILES |
CCCOC1=CC=CC=C1C2C(=C(N(C(=O)N2)C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)

![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)
![Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B259513.png)





![N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine](/img/structure/B259523.png)

